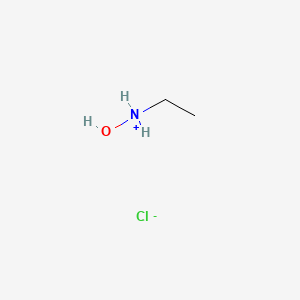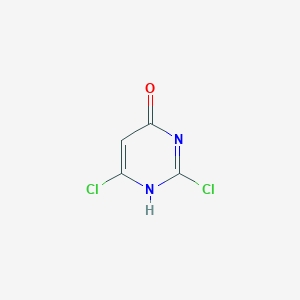
sodium;N,N-dimethylcarbamodithioate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to off-white crystalline powder that is highly soluble in water . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium;N,N-dimethylcarbamodithioate;dihydrate can be synthesized through the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CS2+(CH3)2NH+NaOH→C3H6NNaS2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures . The product is then purified through crystallization and drying processes to obtain the final compound in its dihydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;N,N-dimethylcarbamodithioate;dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted carbamodithioates .
Wissenschaftliche Forschungsanwendungen
Sodium;N,N-dimethylcarbamodithioate;dihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium;N,N-dimethylcarbamodithioate;dihydrate involves its ability to chelate metal ions, which can inhibit the activity of metal-dependent enzymes . This chelation disrupts the normal function of these enzymes, leading to various biological effects. Additionally, it can interact with thiol groups in proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium diethyldithiocarbamate trihydrate: Similar in structure but with ethyl groups instead of methyl groups.
Sodium pyrrolidinedithiocarbamate: Contains a pyrrolidine ring instead of dimethyl groups.
Uniqueness
Sodium;N,N-dimethylcarbamodithioate;dihydrate is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions . Its high solubility in water and ability to inhibit nitric oxide synthesis in biological systems further distinguish it from similar compounds .
Eigenschaften
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVBYQPOGVWUPK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NNaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[6-(dimethylsulfamoyl)-3-ethyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7777496.png)









